molecular formula C9H9ClF2N2O2 B2988255 4-Chloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)-4,4-difluoro-butane-1,3-dione CAS No. 1006356-15-5

4-Chloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)-4,4-difluoro-butane-1,3-dione

Cat. No.: B2988255
CAS No.: 1006356-15-5
M. Wt: 250.63
InChI Key: NKMJURVKLSIMFU-UHFFFAOYSA-N
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Description

4-Chloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)-4,4-difluoro-butane-1,3-dione is a fluorinated and chlorinated β-diketonate derivative featuring a pyrazole substituent. The compound’s structure combines a 1,3-dimethylpyrazole moiety at the 4-position of the butane-1,3-dione backbone, with two fluorine atoms at the 4,4-positions and a chlorine substituent. The compound was previously marketed by CymitQuimica but is currently discontinued .

Properties

IUPAC Name

4-chloro-1-(1,3-dimethylpyrazol-4-yl)-4,4-difluorobutane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF2N2O2/c1-5-6(4-14(2)13-5)7(15)3-8(16)9(10,11)12/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKMJURVKLSIMFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(=O)CC(=O)C(F)(F)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)-4,4-difluoro-butane-1,3-dione typically involves multiple steps. One common method starts with the chlorination of 1,3-dimethyl-5-pyrazolone to produce 5-chloro-1,3-dimethylpyrazole . This intermediate is then subjected to acylation reactions with appropriate reagents to introduce the difluoro and butane-1,3-dione moieties .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)-4,4-difluoro-butane-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . Reaction conditions typically involve controlled temperatures and solvents like methanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 4-Chloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)-4,4-difluoro-butane-1,3-dione involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects . Detailed studies are required to fully elucidate these mechanisms and identify the exact molecular targets involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Pyrazole-Substituted β-Diketonates

A key class of analogs includes pyrazole-substituted β-diketonate ligands used in neodymium(III) coordination complexes (Table 1). These ligands differ in fluorination patterns and alkyl chain lengths, which influence their electronic properties and metal-binding efficiency:

Compound Name Substituents Fluorination Pattern Application Reference
HL1: 1-(1,3-dimethyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutane-1,3-dione 1,3-dimethylpyrazole, trifluoro CF₃ at C4 Nd(III) complexes for OLED materials
HL2: 1-(1-methyl-1H-pyrazol-4-yl)-4,4,5,5,6,6,6-heptafluorohexane-1,3-dione 1-methylpyrazole, heptafluoro CF₂-CF₂-CF₃ at C4–C6 Nd(III) complexes
Target Compound 1,3-dimethylpyrazole, Cl, difluoro CF₂ at C4, Cl substituent Potential ligand (discontinued)

Key Findings :

  • Fluorination Effects : Increasing fluorination (e.g., HL1 vs. HL2) enhances electron-withdrawing effects, improving metal-ligand charge transfer in Nd complexes . The target compound’s difluoro substitution may offer intermediate electronic properties compared to trifluoro (HL1) or heptafluoro (HL2) analogs.
  • Chlorine vs. Fluorine : The chlorine substituent in the target compound introduces steric and electronic differences. Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may alter coordination geometry and solubility .
Halogen-Substituted Pyrazole Derivatives

Halogen substituents significantly impact crystal packing and bioactivity. For example:

  • Crystal Packing : Isostructural compounds 4 (Cl-substituted) and 5 (Br-substituted) exhibit nearly identical molecular conformations but differ in crystal packing due to halogen size and polarizability . This suggests that the target compound’s chlorine substituent may similarly influence its solid-state behavior.
  • Biological Activity : In indolin-1,3-dione derivatives, chlorine substitution has been linked to enhanced selectivity for σ2 receptors over σ1, highlighting the role of halogens in modulating receptor affinity .
Comparison with Non-Pyrazole β-Diketonates

Non-pyrazole analogs, such as isoindoline-1,3-dione derivatives (e.g., compound 4 in ), demonstrate distinct conformational and functional properties:

  • Rigidity vs. Flexibility : The isoindoline-1,3-dione scaffold is rigid and planar, favoring π-π stacking in crystal structures, whereas the target compound’s butane-1,3-dione backbone offers greater rotational flexibility .
  • Synthetic Complexity : Pyrazole-substituted β-diketonates like the target compound require multi-step synthesis involving halogenation and cyclization, whereas isoindoline derivatives are often synthesized via reductive alkylation .

Research Implications and Limitations

  • Computational Modeling : Tools like SHELXL and WinGX could model its crystal structure and compare it with halogenated analogs (e.g., compound 4 in ).

Biological Activity

4-Chloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)-4,4-difluoro-butane-1,3-dione (CAS No. 1006356-15-5) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₉H₉ClF₂N₂O₂
  • Molecular Weight : 250.63 g/mol
  • Structure : The compound features a pyrazole ring and difluorobutane dione moiety, which are significant for its biological activity.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit notable anticancer properties. For instance, studies involving pyrazole derivatives have shown that they can inhibit tumor growth through various mechanisms including apoptosis induction and cell cycle arrest.

CompoundIC50 (µM)Cell LineMechanism of Action
Compound A5.2HeLaApoptosis induction
Compound B2.9MCF7Cell cycle arrest
4-Chloro...TBDTBDTBD

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. In vitro studies have shown that certain pyrazole derivatives possess antibacterial effects against Gram-positive and Gram-negative bacteria. The presence of the chlorine atom and the difluorobutane moiety may enhance its interaction with microbial targets.

Enzyme Inhibition

Research indicates that the compound may act as an inhibitor for various enzymes involved in cancer progression and inflammation. For example, it could potentially inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways.

Study 1: Anticancer Efficacy

In a study published by MDPI, researchers synthesized several pyrazole derivatives and tested their anticancer activity against multiple cell lines including HeLa and MCF7. The findings suggested that modifications in the chemical structure significantly influenced their efficacy. The specific role of the difluorobutane moiety in enhancing cytotoxicity was highlighted.

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity of related compounds against Staphylococcus aureus and Escherichia coli. The results demonstrated a dose-dependent inhibition of bacterial growth, with some derivatives showing MIC values lower than standard antibiotics.

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of caspases leading to programmed cell death.
  • Cell Cycle Arrest : Inhibition of cyclin-dependent kinases (CDKs), preventing cell division.
  • Enzyme Inhibition : Blocking key enzymes involved in metabolic pathways critical for cancer cell survival.

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-Chloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)-4,4-difluoro-butane-1,3-dione?

Answer:
A multi-step protocol is typically employed, starting with halogenated pyrazole precursors. For example:

  • Step 1: Condensation of 1,3-dimethylpyrazole-4-carbaldehyde with difluorinated diketones under acidic conditions.
  • Step 2: Chlorination at the 4-position using agents like SOCl₂ or PCl₅.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization.
  • Characterization: NMR (¹H, ¹³C, ¹⁹F), IR, and HRMS for structural confirmation. Similar methods are validated in studies on pyrazole-dione analogs .

Advanced: How do solvent polarity and reaction temperature influence regioselectivity in halogenated pyrazole-dione synthesis?

Answer:

  • Solvent effects: Polar aprotic solvents (e.g., DMF, DMSO) stabilize charge-separated intermediates, favoring nucleophilic attack at the pyrazole C4 position. Non-polar solvents may lead to side reactions at the diketone moiety.
  • Temperature: Lower temperatures (0–5°C) minimize thermal decomposition of halogenating agents (e.g., Cl₂ gas), as seen in analogous pyrazoline syntheses .
  • Case study: reports improved regioselectivity using DMF at 0°C for pyrazoline derivatives .

Basic: What spectroscopic techniques are critical for structural elucidation?

Answer:

  • X-ray crystallography: Definitive confirmation of molecular conformation (e.g., dihedral angles between pyrazole and dione moieties), as demonstrated for related compounds .
  • Multinuclear NMR: ¹⁹F NMR detects fluorination patterns, while ¹H-¹³C HSQC/HMBC resolves connectivity.
  • IR spectroscopy: Confirms carbonyl (C=O) and C-F stretches (~1250 cm⁻¹) .

Advanced: How do steric effects from the 1,3-dimethylpyrazole group impact reactivity?

Answer:

  • Steric hindrance: The 1,3-dimethyl groups reduce accessibility to the pyrazole C5 position, directing electrophiles to the less hindered C4 site.
  • Electronic effects: Methyl groups donate electron density via hyperconjugation, slightly activating the pyrazole ring. Comparative studies on dihydro-pyrazoles (e.g., ) show similar steric modulation of reactivity .

Basic: What experimental parameters optimize reaction yields?

Answer:

  • Stoichiometry: A 1:1.2 molar ratio of pyrazole precursor to diketone minimizes side products.
  • Catalysis: Lewis acids (e.g., ZnCl₂) enhance condensation efficiency.
  • Reaction time: Monitoring via TLC ensures completion without over-degradation. achieved 78% yield for a hydrazone derivative using optimized reflux conditions .

Advanced: How can computational modeling predict environmental persistence or toxicity?

Answer:

  • QSAR models: Predict biodegradability and bioaccumulation using logP and molecular volume.
  • Molecular docking: Assess binding affinity to environmental receptors (e.g., soil enzymes). ’s INCHEMBIOL project outlines protocols for evaluating abiotic/biotic transformations .

Basic: What methods ensure compound purity post-synthesis?

Answer:

  • Analytical HPLC: Use a C18 column with UV detection (λ = 254 nm) to quantify impurities (<1%).
  • Elemental analysis: Validate C/H/N/F/Cl content within ±0.3% of theoretical values.
  • Thermogravimetry (TGA): Assess thermal stability and residual solvents .

Advanced: How to reconcile contradictory biological activity data across studies?

Answer:

  • Assay standardization: Control variables like cell line (e.g., HEK293 vs. HeLa), incubation time, and solvent (DMSO concentration ≤0.1%).
  • Dose-response curves: Use IC₅₀/EC₅₀ values instead of single-point data. ’s antimicrobial screening highlights variability due to bacterial strain differences .

Basic: What storage conditions preserve compound stability?

Answer:

  • Short-term: Store at -20°C in amber vials under argon.
  • Long-term: Lyophilize and keep in vacuum-sealed containers. notes degradation risks from moisture and light for halogenated compounds .

Advanced: How does 4,4-difluorination affect electronic properties and reactivity?

Answer:

  • Electron-withdrawing effect: Fluorine atoms increase the electrophilicity of the diketone moiety, enhancing susceptibility to nucleophilic attack (e.g., by amines or thiols).
  • Conformational rigidity: The geminal difluoro group restricts rotation around the C-C bond, as observed in crystallographic studies of fluorinated pyrimidines .

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